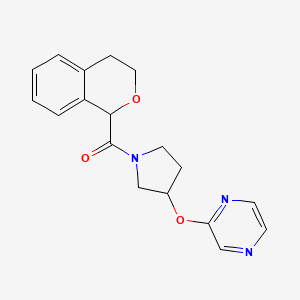

Isochroman-1-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-1-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-18(17-15-4-2-1-3-13(15)6-10-23-17)21-9-5-14(12-21)24-16-11-19-7-8-20-16/h1-4,7-8,11,14,17H,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVYLWQEGIUFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)C3C4=CC=CC=C4CCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isochroman-1-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the isochroman and pyrazine intermediates, followed by their coupling with pyrrolidine under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Isochroman-1-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Isochroman-1-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of isochroman-1-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine vs. Piperidine Derivatives

The target compound’s pyrrolidine ring (5-membered) contrasts with the piperidine (6-membered) in the patent-derived analogue . suggests that pyrrolidine derivatives, when compared to unsaturated pyrrole systems, exhibit altered potency due to ring saturation and substituent positioning .

Pyrazine vs. Pyridine/Pyrazole Substituents

The pyrazin-2-yloxy group in the target compound introduces two nitrogen atoms in a 6-membered aromatic ring, which may enhance hydrogen-bonding capacity compared to pyridine (one nitrogen) or pyrazole (two adjacent nitrogens in a 5-membered ring) . Pyrazine’s electron-deficient nature could also influence solubility and metabolic stability.

Isochroman vs. Benzene or Simple Heterocycles

The isochroman moiety provides an oxygenated benzopyran system, which is absent in simpler analogues like the pyridine-based compound . This structure may confer improved lipophilicity and membrane permeability compared to non-oxygenated aromatic systems.

Implications from Structure-Activity Relationships (SAR)

While direct pharmacological data for the target compound are unavailable, insights from on pyrrole-derived cannabinoids suggest:

- Side Chain Length: Optimal activity in cannabinoids requires 4–6 carbon chains .

- Ring Saturation : Pyrrolidine (saturated) derivatives generally show higher potency than pyrrole (unsaturated) analogues , supporting the target’s design choice.

- Substituent Positioning : The 3-position of the pyrrolidine ring in the target compound aligns with SAR trends emphasizing the importance of substituent placement for receptor binding .

Biological Activity

Isochroman-1-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3,4-dihydro-1H-isochromen-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |

| CAS Number | 2034396-45-5 |

| Molecular Formula | C18H19N3O3 |

| Molecular Weight | 325.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may act as a modulator of various signaling pathways, influencing cellular responses related to growth, apoptosis, and inflammation .

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways .

- Anticancer Properties : Preliminary investigations suggest that Isochroman derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . The compound's unique structure may enhance its binding affinity to cancer-specific targets.

- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

Several case studies have highlighted the biological effects of Isochroman derivatives:

- A study conducted on human cancer cell lines demonstrated that Isochroman derivatives could significantly inhibit cell proliferation and induce apoptosis at micromolar concentrations, suggesting their potential as anticancer agents .

- Another research effort focused on the antimicrobial efficacy of the compound against resistant bacterial strains, revealing a promising spectrum of activity that warrants further investigation .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Isochroman-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | Antimicrobial, anticancer | Similar structure with piperidine moiety |

| Other Pyrrolidine Derivatives | Varies (antimicrobial, analgesic) | Structural variations lead to different activities |

Q & A

Q. What are the common synthetic routes for Isochroman-1-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyrrolidine intermediate. For example, pyrrolidine derivatives are synthesized via cyclization of amines and carbonyl compounds, as seen in similar compounds .

- Step 2 : Functionalization of pyrrolidine at the 3-position with pyrazin-2-yloxy using nucleophilic substitution under controlled pH and temperature .

- Step 3 : Coupling the isochroman-1-yl moiety via a methanone bridge. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are used for amide bond formation .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from solvents like 2-propanol ensures high purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and connectivity (e.g., pyrrolidine protons at δ 1.90–3.30 ppm and pyrazine carbons at ~150 ppm) .

- X-ray Crystallography : Resolves 3D conformation, dihedral angles, and hydrogen bonding patterns, critical for understanding steric effects .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What chemical reactions are feasible for modifying the pyrrolidine-pyrazine moiety?

- Methodological Answer : Key reactions include:

- Oxidation/Reduction : The hydroxyl group (if present) can be oxidized to ketones or reduced to alcohols using NaBH₄ or LiAlH₄ .

- Nucleophilic Substitution : Pyrazine’s oxygen can be replaced with other nucleophiles (e.g., amines) under acidic/basic conditions .

- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups to the pyrrolidine ring using palladium catalysts .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while improving yield .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity in substitution reactions .

- Catalyst Screening : Bases like DBU or K₂CO₃ improve coupling efficiency; trial-and-error with catalysts (e.g., Pd(PPh₃)₄) optimizes cross-coupling steps .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., neurotransmitter receptors) using the compound’s 3D structure .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Q. How can in vitro/in vivo biological activity be evaluated for this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .

- Cell Viability Assays : MTT or CellTiter-Glo® quantify cytotoxicity in cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .

- Pharmacokinetic Studies : Measure plasma half-life and bioavailability in rodent models using LC-MS/MS .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Analog Synthesis : Vary substituents (e.g., replace pyrazine with pyridine or isoquinoline) and test activity .

- Bioisosteric Replacement : Substitute the pyrrolidine ring with piperidine or morpholine to assess steric/electronic effects .

- 3D-QSAR Modeling : CoMFA or CoMSIA correlates structural features (e.g., logP, polar surface area) with biological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.